2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol
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Overview
Description
2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H14N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(1-ethyl-1H-imidazol-2-yl)propan-2-one.
Reduction: Formation of 2-(1-ethyl-1H-imidazolin-2-yl)propan-2-ol.
Substitution: Formation of 2-(1-ethyl-1H-imidazol-2-yl)propan-2-yl halides or amines.
Scientific Research Applications
2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol can be compared with other imidazole derivatives such as:
1-ethylimidazole: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
2-methylimidazole: Has a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2-(1-methyl-1H-imidazol-2-yl)propan-2-ol: Similar structure but with a methyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-4-10-6-5-9-7(10)8(2,3)11/h5-6,11H,4H2,1-3H3 |
InChI Key |
XOHFVGNSBCXNFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)(C)O |
Origin of Product |
United States |
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